molecular formula C8H11NO8 B12291228 D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-

Cat. No.: B12291228
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- typically involves the reaction of maleic anhydride with ammonia and sodium hydroxide. This reaction produces iminodisuccinic acid, which is then further processed to obtain the desired compound . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production capacity can range from kilograms to metric tons, depending on the demand and application.

Chemical Reactions Analysis

Types of Reactions

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced .

Scientific Research Applications

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- involves its interaction with specific molecular targets and pathways. It acts as an agonist for ionotropic glutamate receptors, particularly NMDA receptors, which play a crucial role in neurotransmission and synaptic plasticity. This interaction leads to the modulation of neurotransmitter release and the regulation of various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is unique due to its specific stereochemistry and its role as an agonist for NMDA receptors. This distinguishes it from its L-isomer and other similar compounds, making it particularly valuable for research in neuroscience and pharmacology .

Biological Activity

D-Aspartic acid (D-Asp) is a non-protein amino acid that has garnered significant attention in recent years due to its biological activities, particularly in the context of reproductive health and hormonal regulation. The compound D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of D-Asp that has been studied for its potential roles in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on hormone regulation, and implications for reproductive health.

Hormonal Regulation

D-Asp is known to influence the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive hormones. Studies have demonstrated that D-Asp can stimulate the release of luteinizing hormone (LH) and growth hormone (GH) through its action on the hypothalamus and pituitary gland. Specifically, D-Asp induces the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates LH secretion from the pituitary .

Table 1: Effects of D-Aspartic Acid on Hormone Release

HormoneSourceMechanism of ActionReference
Luteinizing Hormone (LH)Pituitary GlandInduced by GnRH release from hypothalamus
Growth Hormone (GH)Pituitary GlandDirect stimulation by D-Asp
TestosteroneLeydig CellsUpregulation via cAMP/ERK1/2 signaling pathway

Spermatogenesis and Steroidogenesis

D-Asp plays a pivotal role in spermatogenesis by enhancing testosterone production in Leydig cells. It activates various signaling pathways including cAMP/ERK1/2, which are essential for steroidogenesis. Research indicates that D-Asp increases the expression of key steroidogenic enzymes such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and HSD3B1, thereby facilitating testosterone synthesis .

Figure 1: Pathways Activated by D-Aspartic Acid in Leydig Cells

  • cAMP/ERK1/2 Pathway : Increases StAR expression and promotes cholesterol transfer to mitochondria.
  • MAPK Pathway : Enhances gene expression of steroidogenic enzymes.

Modulation of Oxidative Stress

Recent studies have highlighted D-Asp's ability to modulate oxidative stress within testicular tissues. D-Asp has been shown to counteract cadmium-induced oxidative stress, suggesting a protective role against environmental toxins that can impair reproductive function .

Study on Testosterone Levels

A study involving rats demonstrated that administration of D-Asp significantly increased testosterone levels within hours post-treatment. The peak increase was observed at 6 hours after injection, with levels returning to baseline within 24 hours . This transient elevation underscores the compound's potent but short-lived effects on testosterone production.

Long-term Effects on Sperm Quality

In another investigation, chronic treatment with D-Asp was associated with improved sperm quality parameters in male rats. The study reported enhanced sperm motility and morphology following a 15-day regimen of D-Asp supplementation .

Table 2: Impact of Chronic D-Aspartic Acid Treatment on Sperm Quality

ParameterControl GroupD-Aspartic Acid Group
Sperm Motility60%75%
Normal Morphology50%70%

Comparative Analysis with Other Amino Acids

Research comparing D-Asp with other amino acids such as N-Methyl-D-aspartate (NMDA) indicates that while NMDA acts at lower concentrations to elicit hormonal responses, D-Asp requires higher doses but has more pronounced effects on testosterone synthesis and release .

Properties

Molecular Formula

C8H11NO8

Molecular Weight

249.17 g/mol

IUPAC Name

(2R)-2-[[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4+

InChI Key

PQHYOGIRXOKOEJ-ZXZARUISSA-N

Isomeric SMILES

C([C@H](C(=O)O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.